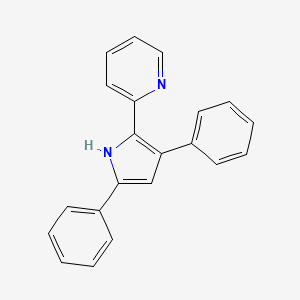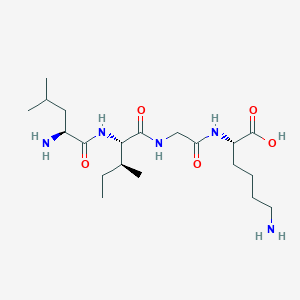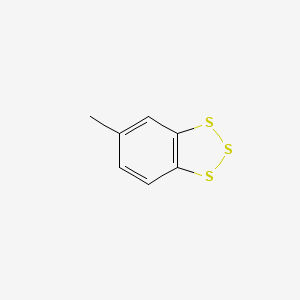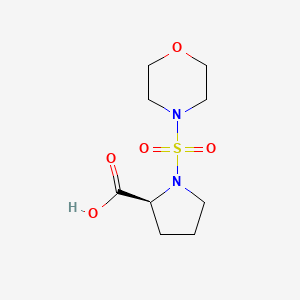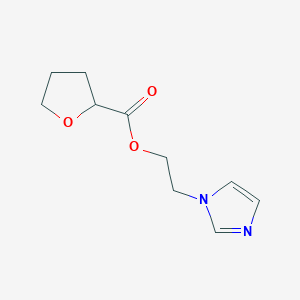![molecular formula C21H36O4 B14232954 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL CAS No. 823816-14-4](/img/structure/B14232954.png)
8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL is an organic compound with the molecular formula C20H34O4 It is characterized by the presence of a phenoxy group substituted with methoxymethyl and trimethyl groups, attached to an octanol chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL typically involves the reaction of 3,5-bis(methoxymethyl)-2,4,6-trimethylphenol with 1-bromo-octane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of ether or amine derivatives.
Applications De Recherche Scientifique
8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The methoxymethyl and trimethyl groups may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The octanol chain can also play a role in the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]hexan-1-OL
- 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]decan-1-OL
- 8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]dodecan-1-OL
Uniqueness
8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL is unique due to its specific combination of functional groups and chain length. This combination imparts distinct physicochemical properties, such as solubility and reactivity, making it suitable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
823816-14-4 |
|---|---|
Formule moléculaire |
C21H36O4 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
8-[3,5-bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-ol |
InChI |
InChI=1S/C21H36O4/c1-16-19(14-23-4)17(2)21(18(3)20(16)15-24-5)25-13-11-9-7-6-8-10-12-22/h22H,6-15H2,1-5H3 |
Clé InChI |
QJJVTVPLOJHLBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C(=C1COC)C)OCCCCCCCCO)C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


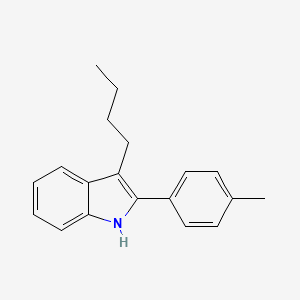
![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(3-pyridinyl)ethyl]-](/img/structure/B14232880.png)
![Ethyl N-[(undec-10-en-1-yl)oxy]ethanimidate](/img/structure/B14232886.png)
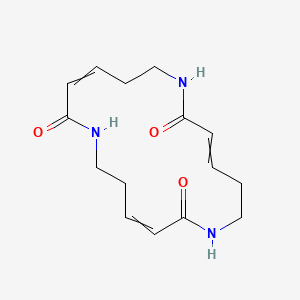
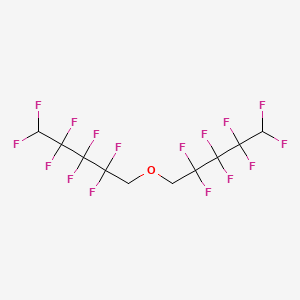

![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
